REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[N+:4]([O-:8])[CH:5]=[CH:6][CH:7]=1.[N+:9]([O-])([OH:11])=[O:10]>S(=O)(=O)(O)O>[F:1][C:2]1[CH:3]=[N+:4]([O-:8])[CH:5]=[CH:6][C:7]=1[N+:9]([O-:11])=[O:10]
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Name
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|
Quantity
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55 mL
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Type
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reactant
|
Smiles
|
[N+](=O)(O)[O-]
|
Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
|
S(O)(O)(=O)=O
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Name
|
|
Quantity
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50 g
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Type
|
reactant
|
Smiles
|
FC=1C=[N+](C=CC1)[O-]
|
Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
|
OS(=O)(=O)O
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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the colourless solution was added drop-wise to the substrate over 15 minutes at room temperature
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Duration
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15 min
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Type
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TEMPERATURE
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Details
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The yellow mixture was heated for 1.5 hours at 90° C
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Duration
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1.5 h
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Type
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CUSTOM
|
Details
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to reach room temperature
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Type
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ADDITION
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Details
|
slowly poured onto ice (900 g)
|
Type
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EXTRACTION
|
Details
|
The aqueous layer was extracted with dichloromethane (3×500 ml)
|
Type
|
CUSTOM
|
Details
|
the solvent evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to yield a yellow solid
|
Type
|
WASH
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Details
|
This was washed with pentane (200 ml)
|
Type
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DISSOLUTION
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Details
|
The residue was dissolved in dichloromethane (50 ml)
|
Type
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CUSTOM
|
Details
|
A yellow precipitate formed which
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Type
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FILTRATION
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Details
|
was filtered off
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Name
|
|
Type
|
product
|
Smiles
|
FC=1C=[N+](C=CC1[N+](=O)[O-])[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |